molecular formula C24H18N2O4S B13469835 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B13469835
M. Wt: 430.5 g/mol
InChI Key: XXFKLGUMJWZYRC-UHFFFAOYSA-N
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Description

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid is a complex organic compound that features a benzothiazole ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines. Substitution reactions can result in a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing an amino group that can participate in further chemical reactions. The benzothiazole ring can interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C24H18N2O4S/c27-23(28)18-10-5-11-20-22(18)26-21(31-20)12-25-24(29)30-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19H,12-13H2,(H,25,29)(H,27,28)

InChI Key

XXFKLGUMJWZYRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC5=C(C=CC=C5S4)C(=O)O

Origin of Product

United States

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